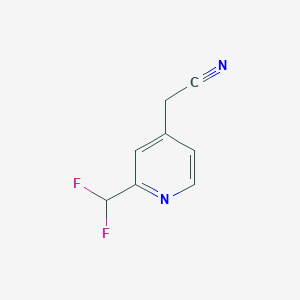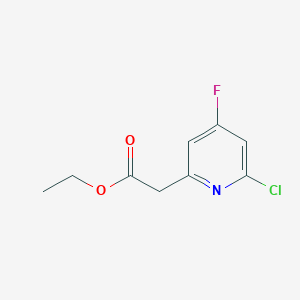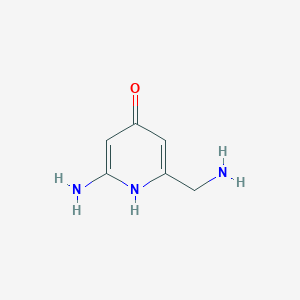
3-Bromo-5-tert-butoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-tert-butoxypyridine: is an organic compound with the molecular formula C9H12BrNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted with a bromine atom and a tert-butoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butoxypyridine typically involves the bromination of 5-tert-butoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-tert-butoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed:
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of 5-tert-butoxypyridine.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Applications De Recherche Scientifique
3-Bromo-5-tert-butoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-tert-butoxypyridine depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and tert-butoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
2-Bromo-5-tert-butoxypyridine: Similar in structure but with the bromine atom at the 2-position instead of the 3-position.
3-Bromo-5-tert-butylpyridine: Similar but with a tert-butyl group instead of a tert-butoxy group.
3-Bromo-5-methoxypyridine: Similar but with a methoxy group instead of a tert-butoxy group.
Uniqueness: 3-Bromo-5-tert-butoxypyridine is unique due to the presence of both a bromine atom and a tert-butoxy group on the pyridine ring. This combination of substituents imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
3-bromo-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,1-3H3 |
Clé InChI |
VADYVBSQBSJLJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)



